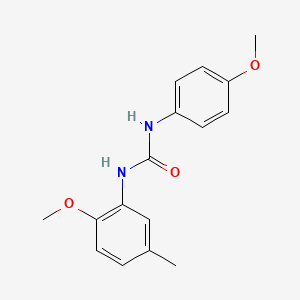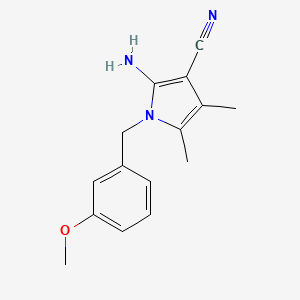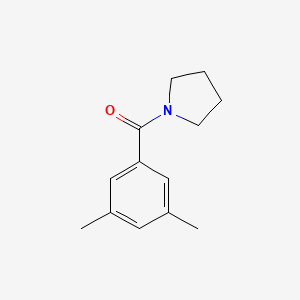
1-(3,5-dimethylbenzoyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethylbenzoyl)pyrrolidine, also known as DMP, is a chemical compound that belongs to the class of pyrrolidines. It is a white crystalline powder that is widely used in scientific research due to its unique properties.
科学的研究の応用
1-(3,5-dimethylbenzoyl)pyrrolidine has a wide range of scientific research applications due to its unique properties. It is commonly used as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent to destroy cancer cells. This compound has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
作用機序
The mechanism of action of 1-(3,5-dimethylbenzoyl)pyrrolidine is not fully understood, but it is believed to work by generating reactive oxygen species (ROS) when exposed to light. These ROS can cause damage to cancer cells, leading to their destruction. Additionally, this compound has been shown to bind to metal ions, which can affect their reactivity and lead to changes in biochemical pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate the immune system. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 1-(3,5-dimethylbenzoyl)pyrrolidine in lab experiments is its ease of synthesis and high purity. Additionally, this compound is stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of using this compound is that it requires exposure to light to be effective, which can limit its use in certain experiments. Additionally, this compound can be toxic in high concentrations, which requires careful handling and disposal.
将来の方向性
There are many potential future directions for research on 1-(3,5-dimethylbenzoyl)pyrrolidine. One area of interest is the development of new photosensitizers for use in photodynamic therapy. Additionally, there is potential for the use of this compound in the development of new catalysts for organic reactions. Further research is also needed to fully understand the mechanism of action of this compound and its effects on biochemical pathways.
合成法
1-(3,5-dimethylbenzoyl)pyrrolidine can be synthesized through a simple reaction between 3,5-dimethylbenzoyl chloride and pyrrolidine in the presence of a base. The reaction yields this compound as a white crystalline powder with a purity of over 95%. This synthesis method is easy to perform and can be scaled up for large-scale production.
特性
IUPAC Name |
(3,5-dimethylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-7-11(2)9-12(8-10)13(15)14-5-3-4-6-14/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNTXNCMWKTGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5838280.png)
![N-(2,5-dimethylphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5838298.png)

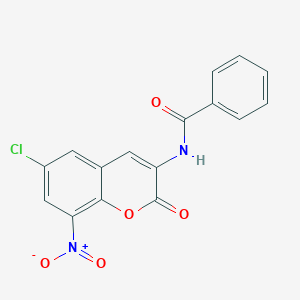
![N'-cyclohexylidene-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5838324.png)

![4-methoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5838336.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5838343.png)
![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5838347.png)

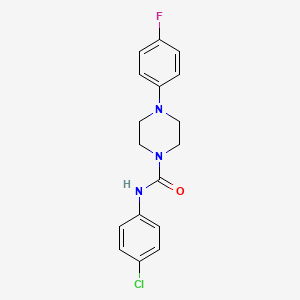
![4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5838375.png)
